

Application Note: Standard Operating Procedures for the Quantification of Ertugliflozin

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Compound of Interest

Compound Name: Ertugliflozin-d9

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Ertugliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2) used in the management of type 2 diabetes mellitus.[1] By inhibiting SGLT2 in the proximal tubules of the kidneys, Ertugliflozin reduces the reabsorption of filtered glucose, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.[2] Accurate and reliable quantification of Ertugliflozin in bulk pharmaceutical ingredients, finished dosage forms, and biological matrices is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy.[3] This document provides detailed protocols for three common analytical techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), UV-Visible Spectrophotometry, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: RP-HPLC separates chemical compounds based on their hydrophobic interactions with a nonpolar stationary phase and a polar mobile phase. Ertugliflozin is retained on a C18

column and then eluted with a suitable mobile phase. Quantification is achieved by detecting the analyte's absorbance at a specific ultraviolet (UV) wavelength.[3]

Experimental Protocol

1. Materials and Reagents:

- Ertugliflozin reference standard
- Methanol (HPLC grade)[4]
- Acetonitrile (HPLC grade)[5]
- Potassium dihydrogen phosphate (KH_2PO_4) or Orthophosphoric acid (OPA)[6][7]
- Water (HPLC grade)
- Commercially available Ertugliflozin tablets

2. Equipment:

- HPLC system with a UV or PDA detector[5]
- Symmetry ODS C18 column (e.g., 4.6 x 250 mm, 5 μm particle size) or equivalent[4][8]
- Analytical balance
- Sonicator
- pH meter
- 0.45 μm membrane filters

3. Preparation of Solutions:

- Mobile Phase Preparation: A common mobile phase is a mixture of a phosphate buffer and an organic solvent. For example, a mixture of Methanol and Phosphate Buffer (pH 3.6) in a 35:65 v/v ratio.[4][8] The final solution should be filtered through a 0.45 μm filter and degassed by sonication for 15 minutes.[6]

- Diluent Preparation: A mixture of acetonitrile and water (50:50 v/v) is often used as a diluent. [7]
- Standard Stock Solution: Accurately weigh about 25 mg of Ertugliflozin reference standard and transfer it to a 25 mL volumetric flask. Dissolve in the diluent with the aid of sonication, and then dilute to the mark to obtain a concentration of 1000 µg/mL.[5]
- Working Standard Solutions: From the stock solution, prepare a series of working standard solutions by appropriate dilution with the mobile phase to create a calibration curve (e.g., 6-14 µg/mL).[4][8]
- Sample Preparation (for Tablets):
 - Weigh and finely powder no fewer than 20 tablets.
 - Transfer a quantity of the powder equivalent to one tablet's dosage into a 100 mL volumetric flask.[9]
 - Add approximately 70 mL of diluent and sonicate for 25-30 minutes to ensure complete dissolution.[7]
 - Cool the solution to room temperature and dilute to the mark with the diluent.
 - Filter the solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

- Column: Symmetry ODS C18 (4.6 x 250mm, 5µm)[4][8]
- Flow Rate: 1.0 mL/min[4][8]
- Injection Volume: 20 µL[5]
- Column Temperature: Ambient or maintained at 30-35°C[5]
- Detection Wavelength: 224-235 nm[2][4]
- Run Time: Approximately 10 minutes

Quantitative Data Summary for RP-HPLC Methods

Parameter	Method 1	Method 2	Method 3
Mobile Phase	Methanol:Phosphate Buffer (pH 3.6) (35:65) [4][6]	0.1% OPA:Acetonitrile (60:40)[7]	0.1% Formic Acid in Water:ACN[2]
Column	Symmetry ODS C18 (4.6x250mm, 5µm)[4][6]	Discovery C18 (150x4.6mm, 5µm)[7]	Kromasil C18[2]
Detection λ	235 nm[4][6]	218 nm[7]	224 nm[2]
Linearity Range	6-14 µg/mL[4][6]	3.75-22.5 µg/mL[7]	N/A
Retention Time	2.55 min[4][6]	2.23 min[7]	7.52 min[2]
LOD	1.2 µg/mL[4][6]	0.20 µg/mL[7]	N/A
LOQ	3.6 µg/mL[4][6]	0.61 µg/mL[7]	N/A
Recovery	Within limits[4][6]	99.23%[7]	N/A

Method 2: UV-Visible Spectrophotometry

Principle: This technique is based on the principle that molecules absorb light in the ultraviolet-visible region of the electromagnetic spectrum, and the amount of light absorbed is proportional to the concentration of the substance. It is a simple, rapid, and cost-effective method for quantifying Ertugliflozin in pharmaceutical formulations.

Experimental Protocol

1. Materials and Reagents:

- Ertugliflozin reference standard
- Methanol or HPLC grade water (as solvent)
- Commercially available Ertugliflozin tablets

2. Equipment:

- UV-Visible Spectrophotometer (Double Beam)[5]

- Analytical balance

- Sonicator

- Volumetric flasks and pipettes

3. Preparation of Solutions:

- Solvent: Methanol or a 1:1 v/v mixture of HPLC grade water and acetonitrile can be used.[1]

- Standard Stock Solution: Accurately weigh 10 mg of Ertugliflozin reference standard and dissolve it in 100 mL of the chosen solvent to get a concentration of 100 µg/mL.

- Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover a linear concentration range (e.g., 5-25 µg/mL).

- Sample Preparation (for Tablets): Prepare the sample as described in the RP-HPLC section, but dilute the final filtered solution with the solvent to obtain a theoretical concentration within the calibration range.

4. Measurement:

- Wavelength Scan: Scan the working standard solution of Ertugliflozin from 200-400 nm to determine the wavelength of maximum absorbance (λ_{max}).

- Calibration Curve: Measure the absorbance of each working standard solution at the determined λ_{max} against a solvent blank. Plot a graph of absorbance versus concentration.

- Sample Analysis: Measure the absorbance of the prepared sample solution and determine its concentration using the calibration curve.

Quantitative Data Summary for UV-Spectrophotometric Methods

Parameter	Method 1
Solvent	Water:Acetonitrile (1:1 v/v)[1]
λ_{max}	221 nm[1]
Linearity Range	7.5-22.5 $\mu\text{g/mL}$ [1]
% RSD	< 2%[1]

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry. This method is ideal for quantifying Ertugliflozin in complex biological matrices like plasma. The analyte is separated on an LC column, ionized, and then detected based on its specific mass-to-charge ratio (m/z) transitions in a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocol

1. Materials and Reagents:

- Ertugliflozin reference standard
- Internal Standard (IS), e.g., Diazepam
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Rat or human plasma

2. Equipment:

- UPLC or HPLC system coupled to a tandem mass spectrometer with an Electrospray Ionization (ESI) source

- Analytical column (e.g., Phenomenex Gemini C18, 150 x 4.6 mm, 5 μ m)
- Centrifuge
- Vortex mixer

3. Preparation of Solutions:

- Mobile Phase: An isocratic mobile phase of 0.1% formic acid in water:acetonitrile (10:90, v/v) is commonly used.
- Standard and Sample Preparation (from Plasma):
 - To a 100 μ L aliquot of plasma, add the internal standard and Ertugliflozin working standard solutions.
 - Perform protein precipitation by adding a specified volume of acetonitrile.
 - Vortex the mixture vigorously and then centrifuge at high speed (e.g., 10,000 rpm for 10 min).
 - Collect the supernatant, evaporate to dryness under nitrogen if necessary, and reconstitute in the mobile phase.
 - Inject the reconstituted sample into the LC-MS/MS system.

4. LC-MS/MS Conditions:

- Column: Phenomenex Gemini C18 (150 x 4.6 mm, 5 μ m)
- Flow Rate: 0.6 mL/min
- Column Temperature: 40°C
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- MRM Transitions:
 - Ertugliflozin: m/z 437.2 \rightarrow 329.0 (Quantifier) & 437.2 \rightarrow 207.5 (Qualifier)

- Sitagliptin (if co-analyzed): m/z 408.10 → 234.95

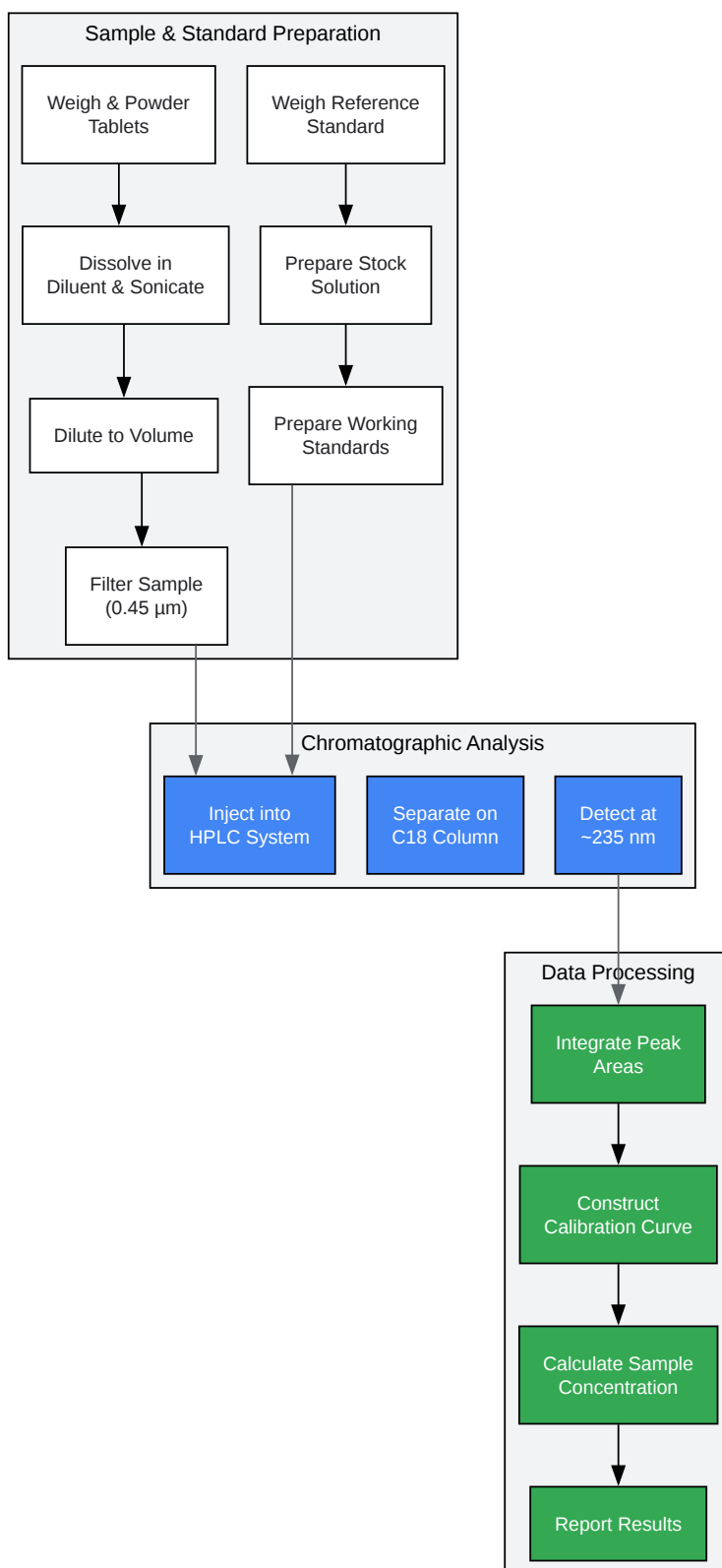
Quantitative Data Summary for LC-MS/MS Methods

Parameter	Method 1 (with Sitagliptin)	Method 2 (with Sitagliptin in Rat Plasma)
Matrix	Pharmaceutical Dosage Form	Rat Plasma
Mobile Phase	0.1% Formic Acid:Acetonitrile (10:90)	Gradient of Acetonitrile and 0.1% Formic Acid in Water
Column	Phenomenex Gemini C18 (150x4.6mm, 5µm)	UPLC BEH C18
Linearity Range	15 - 450 ng/mL	1 - 1000 ng/mL
Ionization	ESI+	ESI+
MRM Transition	m/z 437.10 → 328.95	m/z 437.2 → 329.0
Accuracy	Validated per ICH/FDA guidelines	-5.7% to 14.6%
Precision	Validated per ICH/FDA guidelines	Intra-day: 1.6-10.9%; Inter-day: 0.8-13.3%

Visualizations

General Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of Ertugliflozin in a pharmaceutical tablet formulation using RP-HPLC.



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Caption: Experimental workflow for Ertugliflozin quantification by RP-HPLC.

Signaling Pathway: Mechanism of Action

This diagram illustrates how Ertugliflozin inhibits the SGLT2 co-transporter in the renal proximal tubule to promote urinary glucose excretion.

Caption: Mechanism of action of Ertugliflozin via SGLT2 inhibition.

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